molecular formula C13H14N4 B14205541 6-(Cyclohexylethynyl)-7H-purine CAS No. 830330-47-7

6-(Cyclohexylethynyl)-7H-purine

Katalognummer: B14205541
CAS-Nummer: 830330-47-7
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: RHGWYHMEIGLMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclohexylethynyl)-7H-purine is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a cyclohexylethynyl group attached to the purine structure, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylethynyl)-7H-purine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative.

    Cyclohexylethynylation: . This reaction involves the use of a boron reagent and a halogenated purine derivative under mild conditions.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cyclohexylethynyl)-7H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purines.

Wissenschaftliche Forschungsanwendungen

6-(Cyclohexylethynyl)-7H-purine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Cyclohexylethynyl)-7H-purine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclohexylethynyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

830330-47-7

Molekularformel

C13H14N4

Molekulargewicht

226.28 g/mol

IUPAC-Name

6-(2-cyclohexylethynyl)-7H-purine

InChI

InChI=1S/C13H14N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h8-10H,1-5H2,(H,14,15,16,17)

InChI-Schlüssel

RHGWYHMEIGLMAR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C#CC2=C3C(=NC=N2)N=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.